1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-phenylpropan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c18-14-10-19-17(20-11-14)23-15-8-9-21(12-15)16(22)7-6-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRAZLPLWBSJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a. 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one ()
- Structure : Contains a bromophenyl group and a pyrimidine tri-one core.
- Key Differences : The absence of a pyrrolidine ring and the presence of methoxy groups distinguish it from the target compound.
b. 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()
- Structure: Features fluorophenyl and chromenone systems with a pyrazolo-pyrimidine core.
- Key Differences: Fluorine substituents (vs. bromine in the target) introduce stronger electronegativity but lower steric bulk. The chromenone system adds rigidity, possibly reducing conformational flexibility compared to the pyrrolidine-containing target compound .
c. 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol ()
Q & A
Q. What are the critical steps in synthesizing 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-phenylpropan-1-one, and how can reaction conditions be optimized?
The synthesis involves sequential functionalization of the pyrrolidine ring and bromopyrimidine coupling. Key steps include:
- Nucleophilic substitution : Reacting 5-bromopyrimidin-2-ol with a pyrrolidine precursor under basic conditions (e.g., NaH in DMF) to form the pyrrolidinyl ether linkage .
- Ketone formation : Coupling the intermediate with 3-phenylpropan-1-one via a Friedel-Crafts acylation or similar reaction.
Optimization requires temperature control (50–80°C), solvent selection (e.g., THF for solubility), and stoichiometric ratios to minimize side reactions. High-performance liquid chromatography (HPLC) is critical for purity assessment (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve the pyrrolidine ring conformation, bromopyrimidine substitution pattern, and phenyl group integration. Key signals include downfield shifts for the pyrrolidinyl oxygen (δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z ~415) and bromine isotope patterns .
Q. How does the bromopyrimidine moiety influence the compound’s reactivity in substitution reactions?
The bromine atom at the 5-position of pyrimidine is highly susceptible to nucleophilic aromatic substitution. Amines or thiols can replace bromine under mild conditions (e.g., DMF, 60°C), enabling derivatization for structure-activity relationship (SAR) studies. Reaction progress is monitored via TLC or LC-MS .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in proposed 3D conformations of this compound?
Single-crystal X-ray diffraction provides unambiguous spatial data. For example:
- The pyrrolidine ring adopts a twisted envelope conformation, influencing steric interactions with biological targets.
- SHELXL refinement (via Olex2 or similar software) optimizes thermal parameters and hydrogen bonding networks .
Discrepancies between computational (DFT) and experimental bond angles can be reconciled using residual density maps .
Q. What experimental strategies address conflicting reports on this compound’s enzyme inhibition efficacy?
Contradictions may arise from assay conditions (e.g., pH, co-solvents). A robust approach includes:
- Dose-response profiling : IC values under standardized buffers (e.g., pH 7.4 PBS).
- Competitive binding assays : Fluorescence polarization or SPR to measure direct target engagement (e.g., kinase domains).
- Structural analogs : Compare with derivatives lacking the bromopyrimidine group to isolate its contribution to potency .
Q. How can researchers design stability studies to predict the compound’s behavior in biological systems?
- Forced degradation : Expose the compound to oxidative (HO), acidic (0.1M HCl), and thermal (40–60°C) stress.
- LC-MS/MS analysis : Identify degradation products (e.g., de-brominated pyrimidine or hydrolyzed ketone).
- Solubility : Evaluate in PBS and simulated gastric fluid (SGF) to guide formulation strategies .
Q. What methodologies elucidate the compound’s mechanism of action in modulating receptor activity?
- Molecular docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., tyrosine kinases).
- Cellular assays : Measure downstream signaling (e.g., phosphorylation via Western blot) in HEK293 or HeLa cells .
- Mutagenesis : Replace key residues (e.g., Lys216 in EGFR) to validate binding site hypotheses .
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